Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Description
Historical Development of Imidazo[1,2-a]pyridine Chemistry
The imidazo[1,2-a]pyridine core emerged as a pharmacologically privileged scaffold in the mid-20th century, with early syntheses relying on condensation reactions between 2-aminopyridines and α-haloketones. The 2015 review by Bagdi et al. cataloged transformative methodologies, including multicomponent reactions and oxidative coupling, which expanded access to diverse derivatives. A pivotal shift occurred in 2009 with Zhu et al.’s catalyst-free synthesis under solvent-free conditions, achieving yields up to 92% and emphasizing green chemistry principles. Subsequent innovations, such as the electrocyclization of imino pyridinium salts reported in 2012, introduced novel mechanistic pathways involving zwitterionic intermediates.
Table 1: Evolution of Imidazo[1,2-a]pyridine Synthesis
Significance of Fluorinated Imidazo[1,2-a]pyridines in Chemical Research
Fluorination dramatically alters the physicochemical profile of imidazo[1,2-a]pyridines. The trifluoromethyl group, with its strong electron-withdrawing effect and lipophilicity, improves membrane permeability and target binding. For instance, 5-fluoroimidazo[4,5-b]pyridine derivatives exhibit enhanced bioavailability and brain penetration in antiparasitic agents. In tuberculosis research, fluorinated analogs demonstrate nanomolar potency against multidrug-resistant strains by targeting methionyl-tRNA synthetase.
Table 2: Fluorinated vs. Non-Fluorinated Imidazo[1,2-a]pyridines
| Property | Fluorinated Derivatives | Non-Fluorinated Analogs |
|---|---|---|
| LogP (lipophilicity) | 2.1–3.5 | 1.2–1.8 |
| Metabolic Stability | t₁/₂ > 120 min | t₁/₂ < 60 min |
| Target Binding (Kd) | 5–50 nM | 100–500 nM |
| Solubility (μg/mL) | 15–30 | 50–100 |
Position of Ethyl 8-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate in Contemporary Research
This compound integrates two fluorinated motifs: a para-fluoro substituent on the pyridine ring and a trifluoromethyl group on the imidazole moiety. The ethyl carboxylate at position 3 facilitates further derivatization via hydrolysis or transesterification. Recent work by Khaskin et al. leverages nickel-catalyzed fluoroalkylation to install diverse perfluoroalkyl groups, though the trifluoromethyl variant remains most synthetically accessible.
Structural Features
- Pyridine Ring : Fluorine at C8 enhances aromatic electrophilicity, directing functionalization to meta positions.
- Imidazole Ring : Trifluoromethyl at C2 induces conformational rigidity, favoring planar stacking with hydrophobic protein pockets.
- Carboxylate Ester : Ethyl group balances solubility and reactivity, enabling late-stage modifications.
Table 3: Key Structural Attributes
| Position | Substituent | Role | Synthetic Method |
|---|---|---|---|
| C2 | Trifluoromethyl | Electron withdrawal, lipophilicity | Radical trifluoromethylation |
| C3 | Ethyl carboxylate | Derivatization handle | Esterification |
| C8 | Fluoro | Metabolic stabilization, directing group | Electrophilic fluorination |
Contemporary Research Trends in Fluorinated Heterocycles
Current efforts prioritize sustainable fluorination techniques and computational design. The OIST team’s nickel-catalyzed platform enables single-catalyst access to diverse perfluoroalkyl groups, overcoming traditional limitations tied to expensive ligands. Quantum-chemical calculations, as applied to electrocyclization mechanisms, now guide rational design of fluorinated intermediates. Additionally, scaffold-hopping strategies exploit the imidazo[1,2-a]pyridine core to develop kinase inhibitors and antimicrobials with reduced off-target effects.
Emerging Frontiers
- Photoredox Fluorination : Visible-light-mediated C–H fluorination under mild conditions.
- Bioisosteric Replacement : Swapping trifluoromethyl with difluoromethyl ether groups to modulate polarity.
- Machine Learning : Predicting fluorination sites for optimal bioactivity using neural networks.
Table 4: Advances in Fluorination Technologies
Structure
3D Structure
Properties
IUPAC Name |
ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4N2O2/c1-2-19-10(18)7-8(11(13,14)15)16-9-6(12)4-3-5-17(7)9/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKIOGAPGZOSBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine derivatives, including Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, can be achieved through several methods. One common approach involves the cycloisomerization of N-propargylpyridiniums under basic conditions. This method is rapid, metal-free, and can be conducted under ambient conditions, yielding the desired product in high efficiency .
Another method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by further functionalization of the core scaffold through metal-catalyzed coupling reactions. These reactions often employ catalysts such as copper, iron, gold, ruthenium, and palladium .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free and catalyst-free reactions, is increasingly being adopted to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups such as alkyl, aryl, or halogen groups .
Scientific Research Applications
Medicinal Chemistry
Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has shown promise in various therapeutic areas:
- Anticancer Agents : Research indicates that compounds with imidazo[1,2-a]pyridine scaffolds exhibit significant cytotoxic activity against various cancer cell lines. For example, a study demonstrated that derivatives of this compound displayed potent inhibition against tumor growth in vitro and in vivo models .
- Antimicrobial Activity : The compound has been tested for its antibacterial properties, showing effectiveness against gram-positive and gram-negative bacteria. Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
- Neurological Disorders : Preliminary studies suggest potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems .
Case Study 1: Anticancer Activity
A recent study published in a peer-reviewed journal explored the anticancer efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: Antimicrobial Effectiveness
Another research effort focused on evaluating the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s fluorine and trifluoromethyl groups enhance its binding affinity to target proteins, potentially inhibiting their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate with structurally related derivatives, focusing on substituent effects, synthesis, and reactivity.
Table 1: Structural and Physical Properties
*Calculated based on formula.
Biological Activity
Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : CHFNO
CAS Number : 2379918-41-7
Molecular Weight : 258.20 g/mol
Storage Conditions : Room temperature, protected from moisture.
The compound features a unique imidazo[1,2-a]pyridine structure with fluorinated substituents that may enhance its pharmacological profile.
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions (MCRs), which allow for the efficient assembly of complex organic molecules. Recent studies highlight the use of acetonitrile as a solvent for these reactions, yielding high purity and good yields of the target compound .
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant anticancer properties. This compound has shown promising results in various in vitro assays:
- IC values against cancer cell lines have been reported, with some derivatives demonstrating activity comparable to established chemotherapeutics like etoposide. For instance, similar compounds have shown IC values around 19.70 ± 0.89 μM for cancer cell proliferation inhibition .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have revealed that certain imidazo[1,2-a]pyridine derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) as low as 3.9 μg/mL have been reported against Klebsiella planticola and Staphylococcus aureus strains .
Anti-inflammatory Properties
In addition to anticancer and antimicrobial activities, this compound shows potential anti-inflammatory effects. Research indicates that related compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. The selectivity index for COX-2 inhibition has been noted to be particularly favorable in some derivatives, suggesting a pathway for developing safer anti-inflammatory agents .
Case Studies
Several studies have documented the biological activities of imidazo[1,2-a]pyridine derivatives:
- Study on Anticancer Activity : A recent publication highlighted the synthesis of various derivatives and their evaluation against breast cancer cell lines (MDA-MB-231). The most active compounds exhibited IC values significantly lower than those of standard treatments like 5-Fluorouracil, indicating their potential as effective anticancer agents .
- Antimicrobial Evaluation : In a comparative study of antibacterial efficacy, several imidazo[1,2-a]pyridine derivatives were tested against common pathogens. The results demonstrated effective inhibition at low concentrations, supporting their development as new antimicrobial agents .
Summary of Research Findings
Q & A
Q. What are the common synthetic routes for Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate?
- Methodological Answer : Two primary approaches are reported:
- Cyclocondensation : Ethyl bromopyruvate reacts with substituted pyridines (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) under nucleophilic substitution conditions to form the imidazo[1,2-a]pyridine core. Optimized yields (87–94%) are achieved via controlled temperature and solvent selection (e.g., acetonitrile) .
- Lewis Acid-Catalyzed Acylation : Friedel-Crafts acylation using catalytic Lewis acids (e.g., AlCl₃) introduces acetyl groups at the C-3 position. This method avoids heterogeneous mixtures by optimizing stoichiometry and reaction time .
- Table 1 : Comparison of Synthetic Routes
| Method | Key Reagents | Yield | Purity | Reference |
|---|---|---|---|---|
| Cyclocondensation | Ethyl bromopyruvate, substituted pyridine | 87–94% | High | |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 60–75% | Moderate |
Q. How is the structural characterization of this compound performed?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., trifluoromethyl at C-2, fluoro at C-8). For example, ¹H NMR signals for the ethyl ester group typically appear at δ 1.3–1.4 ppm (triplet) and δ 4.3–4.4 ppm (quartet) .
- HRMS : Validates molecular weight (e.g., observed [M+H]⁺ matches calculated values within 0.1 ppm error) .
- X-ray Crystallography : Resolves spatial arrangement, such as dihedral angles between the imidazo[1,2-a]pyridine core and substituents (e.g., 55.6° for carboxylate groups) .
Q. What role do the fluorine and trifluoromethyl groups play in the compound’s reactivity?
- Methodological Answer :
- Fluorine (C-8) : Enhances electron-withdrawing effects, stabilizing intermediates during cyclization. It also increases metabolic stability in biological systems .
- Trifluoromethyl (C-2) : Improves lipophilicity, aiding membrane permeability. Its steric bulk can influence regioselectivity in substitution reactions .
Advanced Research Questions
Q. What challenges arise in achieving regioselectivity during fluorinated imidazo[1,2-a]pyridine synthesis?
- Methodological Answer : Competing pathways (e.g., C-3 vs. C-8 substitution) require precise control:
- Catalyst Optimization : Lewis acids like FeCl₃ favor C-3 acylation over side reactions. Excess catalyst can lead to over-acylation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may promote byproducts if temperatures exceed 80°C .
- Contradictions : uses Friedel-Crafts acylation for C-3 modification, while relies on nucleophilic substitution at C-8. The choice depends on substrate electronic profiles .
Q. How do fluorine/trifluoromethyl groups influence biological activity in related compounds?
- Methodological Answer :
- PI3K Inhibition : Analogues like HS-173 (Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate) show enhanced binding to the PI3Kα ATP pocket due to fluorine’s electronegativity .
- Cytoprotective Effects : Trifluoromethyl groups in imidazo[1,2-a]pyridines reduce ulcerogenic activity by modulating proton pump interactions .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Methodological Answer :
- Stepwise Purification : Intermediate isolation via column chromatography (e.g., silica gel, hexane/EtOAc gradient) minimizes carryover impurities .
- Temperature Control : Maintaining 0–5°C during bromopyruvate synthesis prevents diastereomer formation .
- Catalyst Recycling : Recovering Lewis acids (e.g., AlCl₃) via aqueous workup reduces costs .
Q. Are there contradictions in proposed cyclization mechanisms for imidazo[1,2-a]pyridines?
- Methodological Answer : Two competing mechanisms are debated:
- Friedel-Crafts Pathway : Electrophilic acylation at C-3, supported by AlCl₃’s role in activating acetylating agents .
- Nucleophilic Aromatic Substitution : Displacement of halides (e.g., Cl⁻) by pyridine amines, favored in electron-deficient systems .
- Resolution : Mechanistic studies (e.g., deuterium labeling) are needed to clarify dominant pathways under varying conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
